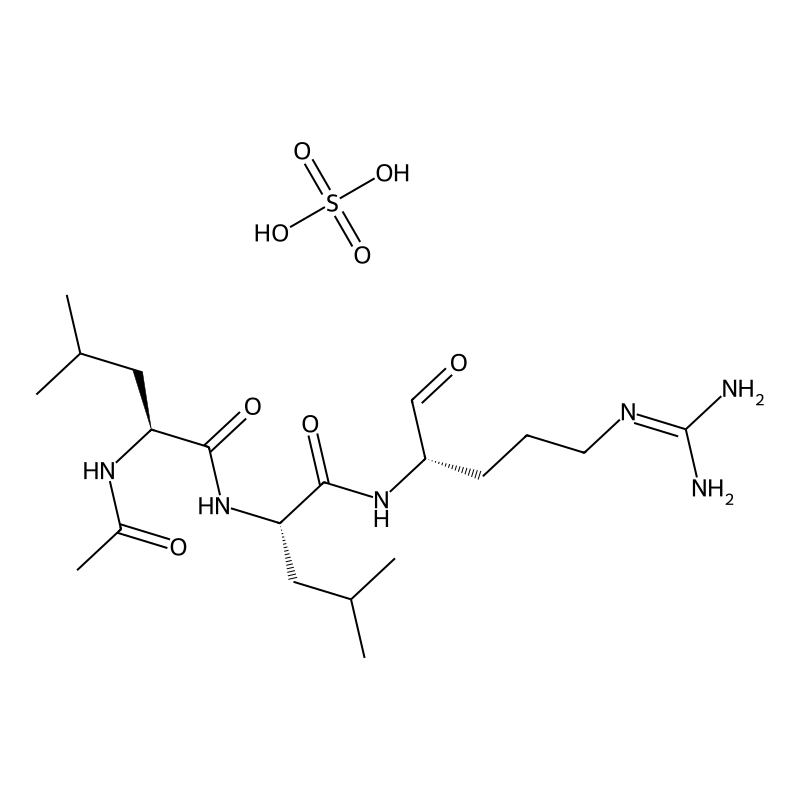

Leupeptin hemisulfate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

In vitro studies:

- Protease inhibition: Leupeptin hemisulfate anhydrous is widely used in cell and tissue lysate preparations to inhibit unwanted proteolytic activity during protein extraction and purification. This ensures the integrity and functionality of the isolated proteins by preventing their degradation by endogenous proteases .

- Investigation of cellular processes: By selectively inhibiting specific proteases, researchers can elucidate their role in various cellular pathways. For example, leupeptin can be used to study the involvement of serine and cysteine proteases in apoptosis, cell signaling, and protein trafficking .

- Enzyme assays: Leupeptin hemisulfate anhydrous can be employed as a specific inhibitor in enzyme activity assays, allowing researchers to measure the activity of specific serine and cysteine proteases under different experimental conditions .

In vivo studies:

- Disease models: Leupeptin hemisulfate anhydrous has been used in animal models of various diseases, including neurodegenerative disorders, cancer, and inflammatory conditions. By inhibiting specific proteases implicated in the pathogenesis of these diseases, researchers can investigate the therapeutic potential of targeting these enzymes .

- Investigation of protease function: In vivo administration of leupeptin hemisulfate anhydrous can help researchers understand the physiological roles of specific proteases by observing the phenotypic effects of their inhibition in whole organisms. This can provide valuable insights into the contribution of these enzymes to various biological processes .

- Leupeptin hemisulfate anhydrous is a synthetic peptide [].

- Peptides are small chains of amino acids linked by amide bonds.

- This specific compound acts as a protease inhibitor [].

- Proteases are enzymes that break down proteins into smaller peptides and amino acids [].

Molecular Structure Analysis

- Leupeptin hemisulfate anhydrous has a complex molecular structure with the chemical formula C40H78N12O12S [].

- Its structure includes key functional groups like amides (from peptide bonds) and sulfate groups [].

- Understanding the precise 3D structure and its interaction with target proteases is crucial for its mechanism of action, but detailed analysis is beyond the scope of this discussion [].

Chemical Reactions Analysis

- The specific synthesis of Leupeptin hemisulfate anhydrous involves multiple steps and often requires specialized techniques [].

- Due to the complexity, it's not suitable for discussion here.

- In solution, Leupeptin hemisulfate anhydrous can undergo hydrolysis (breakdown by water molecules) like most peptides, but the specific rate and products depend on various factors [].

Physical And Chemical Properties Analysis

- Leupeptin hemisulfate anhydrous is typically a white to off-white powder [].

- Specific data on melting point, boiling point, and solubility are not readily available due to its decomposition at high temperatures [].

- As a peptide, it's likely soluble in water and polar solvents but insoluble in non-polar solvents [].

- Leupeptin hemisulfate anhydrous inhibits specific types of proteases, primarily serine and cysteine proteases, by binding to their active sites [].

- This binding prevents the protease from cleaving protein substrates [].

- By inhibiting proteases, Leupeptin hemisulfate anhydrous allows researchers to study various cellular processes that involve protease activity.

- No specific data on the toxicity of Leupeptin hemisulfate anhydrous is readily available.

- However, as with most research chemicals, it's important to handle it with care following general laboratory safety guidelines.

- These guidelines include wearing appropriate personal protective equipment (PPE) such as gloves, eye protection, and lab coats while working with the compound.

Leupeptin hemisulfate acts by covalently binding to the catalytic sites of cysteine and serine proteases. This binding inhibits the enzymatic activity of these proteases by blocking their active sites. For instance, it forms a reversible bond with the catalytic cysteine of cysteine proteases and interacts with serine proteases through similar mechanisms .

In studies involving SARS-CoV-2, leupeptin has shown some inhibitory activity against the main protease (M), although its effectiveness was relatively weak compared to other inhibitors . The aldehyde group in leupeptin can reversibly react with nucleophilic residues in enzyme active sites, contributing to its mechanism of action .

Leupeptin hemisulfate exhibits significant biological activities, particularly in inhibiting apoptosis and modulating cell death pathways. It has been shown to inhibit activation-induced programmed cell death and has potential therapeutic implications in various diseases where protease activity plays a critical role. The compound has also been studied for its effects on protein metabolism, gene expression, and protein folding .

In addition to its protease inhibition properties, leupeptin has been evaluated for its potential antiviral activities against SARS-CoV-2, demonstrating some inhibitory effects on viral proteases .

Leupeptin was first isolated from microbial sources as a mixture of two closely related forms: acetyl-leucyl-leucyl-argininal and propionyl-leucyl-leucyl-argininal. The synthetic production of leupeptin hemisulfate involves chemical modifications to enhance its stability and solubility. Common synthesis methods include solid-phase peptide synthesis techniques that allow for the precise assembly of the peptide chains required for leupeptin's structure .

Leupeptin hemisulfate is widely used in research laboratories for various applications:

- Protease Inhibition: Used to study the role of proteases in cellular processes.

- Protein Purification: Prevents degradation of proteins during purification processes.

- Cell Culture Studies: Helps maintain protein integrity in cell cultures by inhibiting endogenous proteases.

- Biochemical Assays: Employed in assays designed to measure enzyme activity and protein interactions.

Its versatility makes it an essential tool in molecular biology and biochemistry research .

Research has demonstrated that leupeptin interacts with several key enzymes:

- Cysteine Proteases: Forms covalent bonds with catalytic cysteines.

- Serine Proteases: Interacts similarly through reversible binding.

- Viral Proteases: Exhibits inhibitory effects on viral enzymes such as those from coronaviruses .

These interactions highlight leupeptin's potential as a therapeutic agent in diseases characterized by dysregulated protease activity.

Leupeptin hemisulfate shares similarities with several other compounds known for their protease inhibition properties. Here are some notable comparisons:

| Compound Name | Structure Similarity | Mechanism of Action | Unique Features |

|---|---|---|---|

| E64 | Peptide-like | Irreversible inhibitor of cysteine proteases | Stronger inhibition against cysteine proteases |

| Pepstatin A | Peptide-like | Competitive inhibitor of aspartic proteases | Specificity towards aspartic enzymes |

| Aprotinin | Peptide-like | Serine protease inhibitor | Broad-spectrum but less specific |

| Antipain | Peptide-like | Reversible inhibitor of serine/cysteine proteases | Similar action but different target specificity |

Leupeptin's unique structure allows it to selectively inhibit certain classes of proteases while being ineffective against others like chymotrypsin and elastase, distinguishing it from these similar compounds .

Leupeptin was first isolated in 1969 by Aoyagi and colleagues from fermentation broths of Streptomyces roseus and related actinomycetes. Initial screenings identified its ability to inhibit trypsin and plasmin, distinguishing it from earlier protease inhibitors like pepstatin. The compound’s name derives from its leucine-rich structure (leu-) and peptidase inhibitory activity (-peptin). Early structural elucidation revealed a tripeptide backbone (Ac-Leu-Leu-Arg-al) with a C-terminal argininal aldehyde group critical for protease binding. The hemisulfate salt formulation, introduced commercially in the 1980s, improved aqueous solubility and stability for laboratory use.

Taxonomic Distribution in Microbial Producers

While initially characterized in Streptomyces, leupeptin production spans multiple actinobacterial genera:

- Streptomyces exfoliatus SMF13: Produces leupeptin alongside extracellular proteases, regulating mycelial autolysis during stationary phase.

- Streptomyces lividans: Utilizes a tRNA-dependent biosynthetic pathway convergent with S. roseus but involving novel nonribosomal peptide synthetase (NRPS) enzymes.

- Brevibacillus laterosporus: Synthesizes structural analogs like bacithrocins, highlighting evolutionary convergence in protease inhibitor production.

Comparative genomics suggests leupeptin biosynthesis arose independently in phylogenetically distant taxa, driven by ecological pressures to regulate endogenous proteases or inhibit competitors.

Evolution of Research Applications

From its origins as a laboratory reagent, leupeptin hemisulfate has expanded into diverse fields:

- 1970s–1980s: Adoption in cell biology to prevent protein degradation during lysis (1–10 μM working concentration).

- 1990s: Exploration of neuroprotective effects via calpain inhibition in models of spinal muscular atrophy.

- 2000s–2020s: Repurposing for hearing preservation (10 μM topical application) and antiviral research against SARS-CoV-2.

Molecular Formula and Structural Characteristics

Tripeptide Architecture (Acetyl-Leucyl-Leucyl-Argininal)

Leupeptin hemisulfate represents a modified tripeptide compound with the fundamental structure of acetyl-leucyl-leucyl-argininal [1] [2] [4]. The core molecular architecture consists of three amino acid residues connected in sequence: an N-terminal acetylated leucine residue, followed by a second leucine residue, and terminating with an argininal moiety [4] [13] [21]. The systematic International Union of Pure and Applied Chemistry name for the free base form is (2S)-2-acetamido-N-[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methylpentanamide [1] [6] [22].

The tripeptide structure features a distinctive aldehyde group at the C-terminus, replacing the conventional carboxyl function typically found in peptides [13] [21]. This aldehyde functionality is critical for the compound's biological activity, as the aldehyde carbonyl forms covalent interactions with target enzymes [13] [18] [35]. The N-terminus bears an acetyl group that caps the amino function of the first leucine residue [4] [10] [21]. Each leucine residue contains isobutyl side chains that contribute to the molecule's hydrophobic character [4] [10] [43].

The argininal component represents a modified arginine residue where the terminal carboxyl group has been reduced to an aldehyde [5] [12] [37]. This modification is essential for the compound's inhibitory properties, as the aldehyde group enables the formation of hemiacetal adducts with serine residues in protease active sites [18] [33] [37]. The guanidine group of the argininal residue maintains its positive charge under physiological conditions, providing specificity for enzyme binding [18] [29] [30].

Hemisulfate Salt Formation and Properties

Leupeptin hemisulfate is formed by combining two molecules of leupeptin with one molecule of sulfuric acid, resulting in the molecular formula C₂₀H₃₈N₆O₄ · ½H₂SO₄ [1] [2] [6]. This salt formation significantly enhances the compound's stability and solubility characteristics compared to the free base form [17] [19] [25]. The hemisulfate salt has a molecular weight of 475.6 grams per mole, while the free base form has a molecular weight of 426.6 grams per mole [2] [3] [22].

The sulfuric acid component in the hemisulfate salt interacts with the basic nitrogen atoms present in the leupeptin structure, particularly the guanidine group of the argininal residue [1] [6] [20]. This acid-base interaction stabilizes the compound in crystalline form and improves its handling properties during storage and preparation [17] [25] [32]. The hemisulfate salt formation also influences the compound's dissolution behavior in aqueous solutions, with enhanced solubility compared to the neutral form [2] [17] [27].

The stoichiometry of the hemisulfate salt indicates that each sulfuric acid molecule neutralizes two leupeptin molecules, suggesting that the primary site of protonation occurs at the guanidine nitrogen atoms [6] [20] [36]. This protonation pattern is consistent with the high basicity of guanidine groups and their preference for forming stable ionic interactions with sulfuric acid [1] [6] [17].

Structural Variants and Crystal Forms

Leupeptin naturally occurs as a mixture of two closely related structural variants: acetyl-leucyl-leucyl-argininal and propionyl-leucyl-leucyl-argininal [4] [10] [21]. The acetyl form represents the predominant variant and is the form most commonly used in research applications [4] [10] [43]. The propionyl variant differs only in having a propionyl group instead of an acetyl group at the N-terminus, but both forms retain biological activity as protease inhibitors [4] [10] [21].

The compound exhibits polymorphic behavior in solution, forming three distinct tautomeric isomers that can be detected using high-performance liquid chromatography [17] [34] [36]. These isomers arise from the equilibrium between different conformational states of the aldehyde group and surrounding peptide backbone [17] [34] [38]. The tautomeric interconversion is pH-dependent and influences the compound's chromatographic behavior, resulting in multiple peaks during analytical separation [17] [29] [34].

Crystal structure analysis has revealed that leupeptin can form different crystal forms depending on crystallization conditions and the presence of binding partners [18] [21] [42]. In complex with trypsin, leupeptin has been crystallized in both trigonal and orthorhombic space groups, with unit cell dimensions varying according to the specific crystal form [18]. The leupeptin molecule adopts different conformations in these crystal structures, reflecting the inherent flexibility of the peptide backbone [18] [29] [30].

Physicochemical Properties

Molecular Weight and Spectroscopic Characteristics

The molecular weight of leupeptin hemisulfate is precisely determined as 475.6 grams per mole for the anhydrous form [2] [3] [24]. High-resolution mass spectrometry analysis consistently identifies the protonated molecular ion at mass-to-charge ratio 427.2969 for the free base form [29] [30] [31]. The hemisulfate salt can also exist as a monohydrate form with molecular formula C₄₀H₈₂N₁₂O₁₄S, corresponding to a molecular weight of 987.2 grams per mole [20].

Spectroscopic characterization reveals distinctive features that facilitate identification and quantification of leupeptin hemisulfate [29] [30] [45]. Ultraviolet absorption spectroscopy shows a maximum absorption at 206 nanometers, which is utilized for high-performance liquid chromatography detection [29] [30]. Nuclear magnetic resonance spectroscopy demonstrates the presence of multiple tautomeric forms in solution, with chemical shifts that vary according to pH and solvent conditions [33] [45].

Carbon-13 nuclear magnetic resonance analysis of leupeptin complexed with trypsin reveals two distinct signals at chemical shifts of 98.8 and 97.2 parts per million, corresponding to two diastereomeric hemiacetal forms in an 84:16 ratio at pH 7 [33]. These signals represent the formation of covalent adducts between the aldehyde carbon and serine residues in the enzyme active site [33] [37]. The chemical shift values are characteristic of hemiacetal carbon atoms and provide direct evidence for the covalent mechanism of enzyme inhibition [33].

Mass spectrometry fragmentation patterns show characteristic ions that confirm the tripeptide structure and facilitate structural elucidation [29] [30] [31]. Tandem mass spectrometry analysis produces fragmentation patterns with high reproducibility, enabling confident identification of leupeptin in complex biological matrices [29] [30]. The fragmentation behavior is consistent with the expected peptide bond cleavages and provides information about the sequence and modifications present in the molecule [29] [30] [31].

Table 1: Physicochemical Properties of Leupeptin Hemisulfate

| Property | Value | Reference Citations |

|---|---|---|

| Molecular Formula (Hemisulfate) | C₂₀H₃₈N₆O₄ · ½H₂SO₄ | [1] [2] [3] |

| Molecular Formula (Free Base) | C₂₀H₃₈N₆O₄ | [22] [23] |

| Molecular Weight (Hemisulfate) | 475.6 g/mol | [2] [3] [24] |

| Molecular Weight (Free Base) | 426.6 g/mol | [22] [23] |

| CAS Number | 103476-89-7 | [1] [2] [3] |

| Water Solubility | 50 mg/mL | [2] [3] [27] |

| Ethanol Solubility | 50 mg/mL | [2] [3] [27] |

| DMSO Solubility | 95 mg/mL | [27] |

| Purity (HPLC) | ≥95% (sum of tautomeric isomers) | [2] [32] [35] |

| Appearance | White to off-white powder | [2] [7] [24] |

| Storage Temperature | -20°C | [2] [25] [32] |

| Stability (Stock Solution) | 1 week at 4°C; 6 months at -20°C | [17] [25] [32] |

| Working Concentration Range | 10-100 μM | [2] [17] [32] |

Solubility Parameters in Various Solvents

Leupeptin hemisulfate demonstrates excellent solubility characteristics across multiple solvent systems, making it suitable for diverse experimental applications [2] [3] [17]. In aqueous solutions, the compound achieves a maximum solubility of 50 milligrams per milliliter, equivalent to approximately 105 millimolar concentration [2] [3] [27]. This high aqueous solubility is attributed to the ionic nature of the hemisulfate salt and the presence of polar functional groups throughout the molecule [17] [27] [32].

Organic solvent compatibility extends to ethanol and methanol, where leupeptin hemisulfate maintains solubility levels of 50 milligrams per milliliter [2] [3] [27]. Dimethyl sulfoxide provides enhanced solubility, with concentrations reaching 95 milligrams per milliliter or approximately 200 millimolar [27]. The compound also demonstrates solubility in acetic acid and dimethylformamide, although specific concentration limits have not been precisely quantified for these solvents [17] [32] [35].

The solubility profile reflects the amphiphilic nature of the leupeptin molecule, which contains both hydrophobic leucine residues and hydrophilic charged groups [17] [27] [32]. The hemisulfate counterion contributes to the overall polarity and enhances dissolution in polar protic solvents [2] [17] [27]. Temperature effects on solubility have been observed, with increased dissolution rates at elevated temperatures, although specific temperature-solubility relationships have not been systematically characterized [25] [27].

Table 2: Solubility Parameters of Leupeptin Hemisulfate

| Solvent | Solubility | Equivalent Molarity | Reference Citations |

|---|---|---|---|

| Water | 50 mg/mL | ~105 mM | [2] [3] [17] [27] |

| Ethanol | 50 mg/mL | ~105 mM | [2] [3] [27] |

| Methanol | 50 mg/mL | ~105 mM | [3] |

| DMSO | 95 mg/mL | ~200 mM | [27] |

| Acetic Acid | Soluble | Not specified | [17] [32] [35] |

| DMF (Dimethylformamide) | Soluble | Not specified | [17] [32] [35] |

Analytical Characterization Methods

Chromatographic Techniques

High-performance liquid chromatography represents the primary analytical method for leupeptin hemisulfate characterization and quantification [28] [29] [30]. Reversed-phase chromatography using C18 stationary phases provides effective separation of leupeptin from related compounds and impurities [28] [29] [30]. The standard analytical conditions employ gradient elution with acetonitrile and aqueous phosphoric acid, typically starting with 10% organic modifier and increasing to 50% over the course of the separation [29] [30].

The chromatographic behavior of leupeptin is complicated by the presence of tautomeric isomers that equilibrate in solution [17] [29] [34]. These isomers produce multiple peaks during chromatographic analysis, with retention times of approximately 5.2 and 9.3 minutes under standard conditions [29] [30]. The relative peak areas reflect the equilibrium distribution of tautomeric forms, which can vary with solution pH and mobile phase composition [17] [34] [36].

Detection is typically accomplished using ultraviolet absorption at 206 nanometers, which corresponds to the maximum absorption wavelength for the peptide chromophore [29] [30]. Alternative detection methods include fluorescence detection following derivatization with benzoin after reduction with sodium borohydride [28]. This derivatization approach provides enhanced sensitivity with detection limits reaching 250 picomoles per milliliter in biological matrices [28].

Purity assessment by high-performance liquid chromatography requires integration of all tautomeric peaks to obtain an accurate representation of compound purity [17] [32] [35]. Commercial preparations typically achieve purities exceeding 95% when calculated as the sum of all tautomeric isomers [2] [32] [35]. The major impurity is often racemized leupeptin, which can be separated and quantified using chiral chromatographic methods [17] [34] [38].

Mass Spectrometry Approaches

Mass spectrometry provides definitive identification and structural characterization of leupeptin hemisulfate through precise molecular weight determination and fragmentation analysis [29] [30] [31]. Electrospray ionization coupled with high-resolution mass spectrometry consistently produces protonated molecular ions at mass-to-charge ratio 427.2969 for the free base form [29] [30]. The mass accuracy typically achieves values within 0.2 parts per million, enabling confident molecular formula assignment [29] [30].

Tandem mass spectrometry experiments reveal characteristic fragmentation patterns that confirm the tripeptide structure and provide sequence information [29] [30] [31]. The fragmentation behavior follows predictable peptide bond cleavages, producing ions corresponding to loss of individual amino acid residues [29] [30]. The aldehyde functionality influences the fragmentation pathways, often resulting in characteristic neutral losses that distinguish leupeptin from conventional peptides [29] [30] [31].

Quantitative mass spectrometry methods have been developed for biological applications, utilizing stable isotope dilution techniques for enhanced accuracy [29] [30]. The method involves spiking samples with isotopically labeled internal standards and monitoring specific mass transitions using selected reaction monitoring [29] [30]. This approach provides sensitivity suitable for pharmacokinetic studies and biological matrix analysis [28] [29] [30].

Different oxidation states of leupeptin can be distinguished using mass spectrometry, with the natural aldehyde form appearing at mass-to-charge ratio 427.3, the oxidized carboxylic acid form at 443.3, and the reduced alcohol form at 429.3 [31]. These mass differences enable monitoring of chemical transformations and stability assessment under various storage conditions [31] [39].

Table 3: Spectroscopic Characteristics of Leupeptin

| Analytical Method | Characteristic Value/Peak | Notes | Reference Citations |

|---|---|---|---|

| HPLC UV Detection | 206 nm (maximum UV absorption) | Multiple peaks due to tautomeric isomers | [29] [30] |

| Mass Spectrometry (ESI-MS) | m/z 427.2969 [M+H]⁺ | High-resolution mass spectrometry identification | [29] [30] |

| Mass Spectrometry (Natural form) | m/z 427.3 [M+H]⁺ | Natural leupeptin (aldehyde form) | [31] |

| Mass Spectrometry (Oxidized form) | m/z 443.3 [M+H]⁺ | Carboxylic acid form | [31] |

| Mass Spectrometry (Reduced form) | m/z 429.3 [M+H]⁺ | Alcohol form | [31] |

| ¹³C NMR (Hemiacetal) | δ 98.8 and δ 97.2 (84:16 ratio at pH 7) | Two diastereomeric hemiacetals with trypsin | [33] |

| ¹H NMR Analysis | Multiple tautomeric isomers detected | pH-dependent chemical shifts observed | [45] |

| UV Absorption Maximum | 206 nm | Used for HPLC detection and analysis | [29] [30] |

Spectroscopic Analysis

Nuclear magnetic resonance spectroscopy provides detailed structural information about leupeptin hemisulfate in solution and in complex with target proteins [33] [45] [46]. Proton nuclear magnetic resonance analysis reveals the presence of multiple tautomeric forms, with chemical shifts that vary according to solution conditions [33] [45]. The aldehyde proton typically appears as a characteristic signal in the range of 8-10 parts per million, although this signal can be broadened due to exchange processes [33] [45].

Carbon-13 nuclear magnetic resonance spectroscopy has been particularly valuable for studying the interaction of leupeptin with proteases [33]. When leupeptin forms covalent complexes with trypsin, the aldehyde carbon produces two distinct signals corresponding to the R and S diastereomers of the hemiacetal adduct [33]. The chemical shift values and their pH dependence provide information about the microenvironment of the active site and the nature of the enzyme-inhibitor interaction [33] [37].

Infrared spectroscopy reveals characteristic absorption bands corresponding to the various functional groups present in leupeptin [47] [50]. The amide carbonyl stretches appear in the region of 1600-1700 wavenumbers, while the aldehyde carbonyl produces a distinct absorption around 1720 wavenumbers [47] [50]. The guanidine group contributes characteristic bands in the fingerprint region that can be used for identification purposes [47] [50].

The biosynthesis of leupeptin hemisulfate across diverse microorganisms is governed by distinct biosynthetic gene clusters that exhibit remarkable organizational diversity. Research has identified three primary types of genetic architectures responsible for leupeptin production: canonical non-ribosomal peptide synthetase systems in Streptomyces species, novel tRNA-utilizing enzyme hybrid systems, and discrete ligase-mediated pathways in pathogenic gammaproteobacteria [1] [2].

In Streptomyces roseus, the classical leupeptin biosynthetic gene cluster comprises four to five genes encoding essential enzymatic machinery [3] [4]. The core genetic organization includes genes for leupeptin acid synthetase, acetyl-coenzyme A:leucine acetyltransferase, and leupeptin acid reductase [3] [5]. This organization represents the archetypal configuration for protease inhibitor biosynthesis in actinobacterial systems.

A revolutionary discovery in Streptomyces lividans 66 revealed an unprecedented biosynthetic architecture featuring a three-gene cluster designated Sli0883-0885 [1]. This system uniquely incorporates a tRNA-utilizing enzyme belonging to the leucyl/phenylalanyl transferase family, representing the first documented instance of tRNA-dependent mechanisms in small peptide aldehyde biosynthesis. The genetic organization includes an adenylation domain-containing enzyme lacking canonical condensation domains, establishing a novel paradigm termed "C-minus" non-ribosomal peptide synthetase systems [1].

Pathogenic gammaproteobacteria, including Xenorhabdus bovienii, Photorhabdus luminescens, and Klebsiella oxytoca, employ fundamentally different genetic architectures [2]. These organisms utilize discrete ligase-mediated systems encoded by four-gene clusters that bypass traditional non-ribosomal peptide synthetase machinery. The Xenorhabdus bovienii system produces multiple leupeptin variants, including leupeptin A, B, C, and D, through coordinated expression of specialized ligases and accessory enzymes [6].

The Klebsiella oxytoca leupeptin biosynthetic gene cluster, designated the leup operon, demonstrates sophisticated regulatory mechanisms tied to host-pathogen interactions [7]. This operon exhibits selective activation in response to N-acetylneuraminic acid, the capping sugar of human mucins, establishing a direct link between nutrient availability and protease inhibitor production. Clinical isolates harboring the leup operon show significant enrichment in respiratory tract infections, highlighting the pathogenic relevance of leupeptin biosynthesis [7].

| Bacterial Species | Gene Cluster Type | Number of Genes | Key Domains/Enzymes | Regulation |

|---|---|---|---|---|

| Streptomyces roseus | NRPS-based | 4-5 | A-PCP-R domains, C domain | Growth phase dependent |

| Streptomyces lividans | tRUE-NRPS hybrid | 3 (Sli0883-0885) | tRUE, C-minus NRPS | Inducing conditions |

| Xenorhabdus bovienii | Discrete ligases | 4 | Ligases, accessory enzymes | Host colonization |

| Photorhabdus luminescens | Discrete ligases | 4 | Ligases, protease | Host colonization |

| Klebsiella oxytoca | leup operon | Multiple | leupA, leupB genes | Neu5Ac dependent |

Nonribosomal Peptide Synthetase Machinery

The nonribosomal peptide synthetase machinery underlying leupeptin biosynthesis represents one of the most sophisticated enzymatic systems in natural product biosynthesis. These megaenzymes orchestrate the assembly of peptide aldehydes through a coordinated series of domain-mediated transformations that fundamentally differ from ribosomal protein synthesis [8] [9].

The adenylation domains serve as the primary gatekeepers of substrate specificity in leupeptin biosynthesis [9]. In Streptomyces roseus, the adenylation domain demonstrates strict specificity for arginine residues, catalyzing the ATP-dependent formation of aminoacyl-adenylate intermediates through a two-step mechanism. The enzyme exhibits optimal activity at pH 9.5 and requires adenosine triphosphate for catalytic function, with activity being completely inhibited by ethylenediaminetetraacetic acid, pyrophosphate, and N-ethylmaleimide [3].

Peptidyl carrier protein domains function as the mobile transport units within the biosynthetic machinery [9]. These domains undergo post-translational modification through the attachment of 4'-phosphopantetheine cofactors, creating flexible arms capable of shuttling substrates between catalytic domains. The peptidyl carrier proteins in leupeptin biosynthesis demonstrate remarkable specificity for leucine and arginine-derived intermediates, facilitating their covalent attachment as thioester linkages.

Condensation domains catalyze the formation of peptide bonds between donor and acceptor substrates in traditional nonribosomal peptide synthetase systems [10] [9]. The Streptomyces roseus leupeptin synthetase exhibits condensation activity capable of linking acetyl-leucyl-leucine with arginine to form the tetrapeptide precursor acetyl-leucyl-leucyl-leucyl-arginine [3]. Remarkably, this enzyme also demonstrates iterative condensation capabilities, enabling the formation of dipeptide and tripeptide intermediates through sequential amino acid additions.

The reductase domains represent the terminal modification machinery responsible for aldehyde formation in leupeptin biosynthesis [9]. These domains catalyze the reduction of peptide acids to their corresponding aldehydes, creating the reactive warhead essential for protease inhibitory activity. The reductase domain in Streptomyces roseus demonstrates strict substrate specificity for leupeptin acid, converting it to the final bioactive aldehyde form [11].

A revolutionary discovery in Streptomyces lividans revealed the existence of "C-minus" nonribosomal peptide synthetase systems that lack canonical condensation domains [1]. These systems compensate for the absence of condensation machinery through the recruitment of tRNA-utilizing enzymes belonging to the leucyl/phenylalanyl transferase family. This unprecedented mechanism represents a convergent evolutionary solution for peptide bond formation that bypasses traditional nonribosomal peptide synthetase architecture.

| NRPS Component | Function | Streptomyces roseus | Streptomyces lividans | Xenorhabdus/Photorhabdus |

|---|---|---|---|---|

| Adenylation (A) Domain | Amino acid activation and adenylation | Present (Arg specificity) | Present (Arg specificity) | Non-NRPS pathway |

| Peptidyl Carrier Protein (PCP) | Covalent attachment of amino acids via 4'-phosphopantetheine | Present | Present | Non-NRPS pathway |

| Condensation (C) Domain | Peptide bond formation between substrates | Present | Absent (C-minus) | Non-NRPS pathway |

| Reductase (R) Domain | Reductive release and aldehyde formation | Present | Present | Non-NRPS pathway |

| Thioesterase (TE) Domain | Chain termination and release | Absent | Absent | Non-NRPS pathway |

The molecular weight of the primary leupeptin synthetase enzyme has been determined to be approximately 260,000 daltons, indicating a large multimodular architecture consistent with nonribosomal peptide synthetase organization [3]. This enzyme demonstrates remarkable catalytic versatility, capable of performing multiple types of extension reactions including the formation of acetyl-leucyl-leucine from acetyl-leucine and leucine, as well as the complete assembly of leupeptin acid from individual amino acid precursors.

Adenosine triphosphate-pyrophosphate exchange assays have revealed the substrate recognition profile of leupeptin synthetase [3]. The enzyme catalyzes exchange reactions with acetyl-leucine, acetyl-leucyl-leucine, and leucine, but shows no activity with acetate or arginine as individual substrates. This specificity pattern confirms the sequential nature of the biosynthetic process and highlights the importance of acylated leucine derivatives as primary recognition elements.

Biosynthetic Pathways in Different Bacterial Species

Streptomyces Biosynthetic Mechanisms

Streptomyces species employ sophisticated nonribosomal peptide synthetase-mediated pathways for leupeptin biosynthesis that represent the paradigmatic mechanism for small peptide aldehyde production in actinobacteria [3] [12] [13]. The biosynthetic process in Streptomyces roseus involves a carefully orchestrated sequence of enzymatic transformations that convert simple amino acid precursors into the complex protease inhibitor leupeptin hemisulfate.

The initial step in Streptomyces leupeptin biosynthesis involves the acetylation of leucine with acetyl-coenzyme A, catalyzed by a specific acetyltransferase enzyme [4]. This acetyl-coenzyme A:leucine acetyltransferase demonstrates strict substrate specificity and represents the first committed step in the biosynthetic pathway. The resulting acetyl-leucine serves as the foundational building block for subsequent peptide assembly reactions.

The core biosynthetic machinery centers on a high-molecular-weight leupeptin acid synthetase that catalyzes multiple condensation reactions [3]. This enzyme demonstrates remarkable catalytic versatility, performing the condensation of acetyl-leucyl-leucine with arginine to form acetyl-leucyl-leucyl-leucyl-arginine, also known as leupeptin acid. The enzyme exhibits specific kinetic properties, including an optimal pH of 9.5 and strict dependence on adenosine triphosphate for catalytic activity.

The final transformation in Streptomyces leupeptin biosynthesis involves the reduction of leupeptin acid to leupeptin, catalyzed by a specialized reductase enzyme [11]. This reductase demonstrates exquisite substrate specificity for the tetrapeptide acid substrate and mediates the formation of the terminal aldehyde group that confers protease inhibitory activity. The reduction reaction represents a unique mechanism for aldehyde formation in natural product biosynthesis.

Streptomyces exfoliatus has revealed additional complexity in leupeptin metabolism through the production of leupeptin-inactivating enzymes [13]. These proteases specifically cleave leupeptin at peptide bonds between leucine residues, generating acetyl-leucine, leucine, and argininal as degradation products. The leupeptin-inactivating enzyme exhibits optimal activity at pH 9.0 and 45°C, and functions as a metalloprotease requiring magnesium or calcium ions for activity.

The physiological regulation of leupeptin biosynthesis in Streptomyces demonstrates intricate connections to morphological development and secondary metabolism [13]. Leupeptin-inactivating enzyme activity correlates with aerial mycelium formation and spore development, suggesting that protease inhibitor degradation is essential for normal developmental progression. This regulatory mechanism ensures that leupeptin levels are carefully controlled throughout the bacterial life cycle.

Streptomyces lividans 66 has revealed an unprecedented biosynthetic mechanism involving tRNA-utilizing enzymes and C-minus nonribosomal peptide synthetases [1]. This system represents a convergent evolutionary solution that achieves leupeptin production through an entirely novel genetic and biochemical framework. The three-gene cluster Sli0883-0885 encodes a leucyl/phenylalanyl transferase, an adenylation domain-containing enzyme, and an N-acetyltransferase that collectively synthesize the protease inhibitor livipeptin.

Biosynthesis in Xenorhabdus and Photorhabdus

Entomopathogenic bacteria belonging to the genera Xenorhabdus and Photorhabdus have evolved distinctive biosynthetic mechanisms for leupeptin production that bypass traditional nonribosomal peptide synthetase machinery [2] [14]. These pathogenic gammaproteobacteria employ discrete ligase-mediated pathways that represent a fundamental departure from the modular assembly strategies characteristic of actinobacterial systems.

The Xenorhabdus bovienii leupeptin biosynthetic gene cluster comprises four genes that encode specialized ligases and accessory enzymes [6] [2]. This system produces multiple leupeptin variants, including leupeptin A, B, C, and D, through the coordinated action of discretely expressed enzymes rather than the integrated megaenzyme complexes found in Streptomyces species. The pathway demonstrates remarkable efficiency in generating structural diversity within the leupeptin chemical scaffold.

Genetic analysis of the Xenorhabdus system has revealed the presence of a putative long-chain-fatty-acid--luciferin-component ligase and a long-chain-fatty-acyl-coenzyme A reductase as key biosynthetic components [6]. These enzymes suggest alternative mechanisms for substrate activation and peptide bond formation that do not require the phosphopantetheine-dependent chemistry characteristic of nonribosomal peptide synthetases.

Photorhabdus species demonstrate additional complexity through the incorporation of specialized proteases within their leupeptin biosynthetic machinery [2]. A hypothetical protein previously identified as essential for nematode host colonization has been characterized as a novel class of protease that specifically cleaves tripeptide aldehyde protease inhibitors. This proteolytic activity leads to the formation of "pro-pyrazinones" featuring distinctive hetero-tricyclic architectures that represent novel bioactive metabolites.

The proteolytic degradation of leupeptins in Photorhabdus species serves dual functional roles in bacterial physiology [2]. The cleavage process not only inactivates protease inhibitory activity when required for normal cellular function but also generates pyrazinone derivatives that may possess independent biological activities. This metabolic flexibility demonstrates the sophisticated regulatory mechanisms that govern protease inhibitor homeostasis in pathogenic bacteria.

Transcriptional regulation of leupeptin biosynthesis in Xenorhabdus nematophila involves the LrhA transcriptional regulator, which negatively influences the production of multiple secondary metabolites including leupeptins [15]. The ΔlrhA mutant strains produce elevated levels of leupeptins compared to wild-type strains, indicating that LrhA functions as a repressor of protease inhibitor biosynthesis. Interestingly, leucine supplementation significantly affects the production of most antibiotics but shows minimal impact on leupeptin levels, suggesting distinct regulatory mechanisms for different secondary metabolite families.

The entomopathogenic lifestyle of Xenorhabdus and Photorhabdus species creates unique selective pressures that may have driven the evolution of their distinctive leupeptin biosynthetic pathways [14]. The requirement for precise control of protease activity during host colonization and insect pathogenesis necessitates sophisticated mechanisms for both protease inhibitor production and degradation. The discrete ligase systems provide the regulatory flexibility needed to rapidly modulate leupeptin levels in response to changing environmental conditions.

Klebsiella oxytoca Production Pathways

Klebsiella oxytoca has emerged as a clinically significant producer of leupeptin through novel biosynthetic pathways that demonstrate sophisticated environmental sensing and regulatory mechanisms [7] [16]. The leupeptin biosynthetic gene cluster in K. oxytoca, designated the leup operon, exhibits unique activation patterns tied to the availability of specific carbohydrate nutrients derived from host tissues.

The leup operon in K. oxytoca demonstrates selective activation in response to N-acetylneuraminic acid, the predominant capping sugar of human mucins [7]. This nutrient-dependent regulation establishes a direct mechanistic link between host tissue composition and bacterial protease inhibitor production. The specificity for N-acetylneuraminic acid over related sialic acids such as N-glycolneuraminic acid indicates precise molecular recognition mechanisms governing pathway activation.

Metabolic analysis of the Neu5Ac activation mechanism reveals that metabolism of the sialic acid, rather than simple sensing, is required for leup operon expression [7]. Deletion mutants lacking the nanA gene, which encodes the enzyme responsible for N-acetylneuraminic acid catabolism, fail to produce leupeptin even in the presence of the inducing sugar. This metabolic requirement suggests that breakdown products or metabolic intermediates of sialic acid catabolism serve as the actual regulatory signals.

The leup operon produces multiple leupeptin derivatives, including both the canonical arginine-containing leupeptin and a lysine analog [7]. This structural diversity indicates that the K. oxytoca biosynthetic machinery possesses relaxed substrate specificity compared to the more stringent systems found in Streptomyces species. The production of leupeptin variants may provide enhanced inhibitory activity against different classes of proteases or enable function in diverse physiological contexts.

Clinical epidemiological analysis has revealed a striking correlation between leup operon presence and respiratory tract infections [7]. Among clinical K. oxytoca isolates, 14 out of 19 lung isolates contained the leupeptin biosynthetic genes, compared to only 2 out of 23 stool isolates. This tissue-specific distribution pattern suggests that leupeptin production provides selective advantages for colonization and pathogenesis in respiratory environments.

The transcriptional regulation of the leup operon involves the leucine-responsive regulatory protein Lrp, which directly activates expression of both aroX and npsA genes [16]. This regulation occurs through leucine-dependent binding to the intergenic regulatory region, creating a sophisticated regulatory network that integrates amino acid availability with secondary metabolite production. The Lrp-mediated activation significantly enhances the cytotoxicity of K. oxytoca against epithelial cells, demonstrating the pathogenic relevance of leupeptin biosynthesis.

Metabolomic profiling of K. oxytoca leupeptin production has revealed the generation of pyrazinone derivatives through proteolytic processing of the initial leupeptin products [7]. These pyrazinones demonstrate selective agonist activity against histamine receptor H4, a human G-protein-coupled receptor involved in allergic airway inflammation. The production of host-targeted signaling molecules represents an additional layer of pathogenic strategy that extends beyond simple protease inhibition.

Evolutionary Conservation of Leupeptin Biosynthetic Pathways

The evolutionary history of leupeptin biosynthetic pathways reveals fascinating examples of convergent evolution and horizontal gene transfer across diverse bacterial lineages [17]. Phylogenetic analysis of leupeptin-producing organisms demonstrates that the capacity for protease inhibitor biosynthesis has evolved independently multiple times, resulting in fundamentally different genetic and biochemical solutions to achieve similar functional outcomes.

Comparative genomic analysis across actinobacterial species reveals that traditional nonribosomal peptide synthetase-mediated leupeptin biosynthesis represents the ancestral mechanism within this phylum [1]. The conservation of adenylation, condensation, and reductase domain organization across multiple Streptomyces species indicates strong selective pressure for maintaining this biosynthetic architecture. However, the discovery of C-minus systems in Streptomyces lividans demonstrates that even within closely related organisms, significant mechanistic innovation can occur.

The emergence of tRNA-utilizing enzyme systems in leupeptin biosynthesis represents a remarkable example of molecular recruitment and functional repurposing [1]. Leucyl/phenylalanyl transferases, originally evolved for protein degradation tagging during proteolysis, have been co-opted into natural product biosynthesis. This evolutionary transition required the development of novel protein-protein interactions between tRNA-utilizing enzymes and modified nonribosomal peptide synthetases.

Phylogenomic analysis of actinobacterial leucyl/phenylalanyl transferases reveals two distinct evolutionary clades with different functional roles [1]. The larger clade encompasses housekeeping enzymes involved in proteolytic metabolism, while a smaller, more synteny-rich clade includes enzymes recruited for natural product biosynthesis. This evolutionary bifurcation suggests that gene duplication events followed by functional divergence enabled the evolution of specialized biosynthetic enzymes.

The distribution of discrete ligase-mediated leupeptin biosynthesis across gammaproteobacteria indicates horizontal gene transfer events that have spread these pathways among pathogenic species [2]. The presence of identical or nearly identical gene clusters in Xenorhabdus, Photorhabdus, and Klebsiella species, despite their distinct ecological niches, strongly suggests lateral genetic exchange. This horizontal transfer has enabled rapid dissemination of leupeptin biosynthetic capacity among clinically and agriculturally relevant bacteria.

Evolutionary analysis of protease degradation mechanisms reveals a conserved strategy across leupeptin-producing bacteria [2] [13]. Both Streptomyces and gammaproteobacterial species have evolved specialized proteases capable of cleaving leupeptin under specific physiological conditions. This conservation suggests that the ability to both synthesize and degrade protease inhibitors provides significant evolutionary advantages, enabling fine-tuned control of protease activity during different life cycle phases.

The clinical enrichment of leupeptin biosynthetic genes in respiratory pathogens represents an example of pathoadaptive evolution [7]. The selective association between leup operon presence and lung infections in Klebsiella oxytoca indicates that protease inhibitor production provides specific advantages for respiratory tract colonization. This tissue-specific adaptation demonstrates how secondary metabolite biosynthesis can become integrated into pathogenic strategies.

Comparative analysis of regulatory mechanisms reveals both conserved and divergent strategies for controlling leupeptin biosynthesis across different bacterial lineages [7] [15] [16]. While all systems demonstrate growth phase or environmental regulation, the specific signals and regulatory proteins involved show remarkable diversity. This regulatory divergence likely reflects adaptation to distinct ecological niches and lifestyles among leupeptin-producing bacteria.

| Biosynthetic Feature | Streptomyces | Xenorhabdus | Photorhabdus | Klebsiella |

|---|---|---|---|---|

| NRPS-mediated synthesis | Conserved | Absent | Absent | Absent |

| tRNA-utilizing enzymes | Present (S. lividans) | Absent | Absent | Absent |

| Discrete ligase pathways | Absent | Conserved | Conserved | Present |

| Protease degradation | Present (LIE) | Present | Present | Present |

| Clinical pathogenicity | Low | Entomopathogenic | Entomopathogenic | High (respiratory) |

The molecular evolution of leupeptin structure-activity relationships demonstrates conservation of key functional elements despite biosynthetic pathway divergence [2]. All leupeptin variants retain the essential C-terminal aldehyde group and basic amino acid residues required for protease inhibitory activity. This functional constraint has shaped the evolution of biosynthetic pathways, ensuring that diverse synthetic routes converge on similar chemical scaffolds with preserved biological activity.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

Appearance

Melting Point

Storage

UNII

Sequence

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 5 companies. For more detailed information, please visit ECHA C&L website;

Of the 3 notification(s) provided by 4 of 5 companies with hazard statement code(s):;

H302 (75%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (50%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H332 (50%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H361 (25%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Pictograms

Irritant;Health Hazard